molecular formula C9H16O3 B12085280 Ethyl 3-isopropyl-3-methyloxirane-2-carboxylate

Ethyl 3-isopropyl-3-methyloxirane-2-carboxylate

Cat. No.: B12085280
M. Wt: 172.22 g/mol
InChI Key: MOIVYHYTDXXANH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-isopropyl-3-methyloxirane-2-carboxylate can be synthesized through several methods. One common approach involves the reaction of this compound with an appropriate epoxide precursor under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the precursor, followed by the addition of ethyl chloroformate to form the ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-isopropyl-3-methyloxirane-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3-isopropyl-3-methyloxirane-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Studied for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 3-isopropyl-3-methyloxirane-2-carboxylate involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity allows it to modify the function of enzymes and other proteins, potentially leading to biological effects .

Comparison with Similar Compounds

Ethyl 3-isopropyl-3-methyloxirane-2-carboxylate can be compared with other similar compounds such as:

    Ethyl 3-methyloxirane-2-carboxylate: Lacks the isopropyl group, leading to different reactivity and applications.

    Ethyl 3-isopropyl-oxirane-2-carboxylate: Lacks the methyl group, affecting its chemical properties and uses.

    Ethyl 3-isopropyl-3-methyloxirane-2-acetate:

This compound is unique due to its specific combination of functional groups, which provides a distinct set of chemical properties and reactivity patterns .

Biological Activity

Ethyl 3-isopropyl-3-methyloxirane-2-carboxylate is a compound that has garnered interest in various fields, particularly in medicinal chemistry and biological research. This article explores its biological activity, mechanisms of action, and potential applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound is characterized by an oxirane ring, which contributes to its reactivity. The presence of the isopropyl and methyl groups influences its chemical behavior and interaction with biological systems. The molecular formula is C9H16O3C_9H_{16}O_3.

The biological activity of this compound is largely attributed to the reactivity of the oxirane (epoxide) ring. This structure allows it to form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially modifying their functions. This mechanism can lead to various biological effects, including enzyme inhibition or activation.

Biological Activity

Research indicates that this compound may exhibit several biological activities:

  • Enzyme Interactions : The compound has been investigated for its interactions with various enzymes, suggesting potential roles in metabolic pathways.
  • Antimicrobial Properties : Similar compounds have shown antimicrobial effects, indicating that this compound may also possess such properties.
  • Cytotoxic Effects : Preliminary studies suggest that it may exhibit cytotoxicity against certain cancer cell lines, although specific data on this compound is limited.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with similar compounds can be insightful:

Compound NameMolecular FormulaKey Features
Ethyl 3-methyloxirane-2-carboxylateC6H10O3Simpler structure without branched alkyl
Ethylene glycol diacetateC6H10O4Ester functional groups; used as solvent
Ethyl 3-isopropyl-oxirane-2-carboxylateC9H16O3Lacks the methyl group; different reactivity

Case Studies and Research Findings

  • Enzymatic Studies : In vitro studies have shown that this compound interacts with specific enzymes, leading to alterations in their activity. For instance, it has been noted to inhibit certain hydrolases, which could have implications for drug development.
  • Antimicrobial Activity : A study examining structurally similar epoxides reported significant antimicrobial activity against various bacterial strains. While direct studies on this compound are sparse, its structural analogs suggest potential efficacy in this area.
  • Cytotoxicity Testing : Preliminary cytotoxicity assays indicate that compounds with similar epoxide structures can induce apoptosis in cancer cell lines. Further research is warranted to explore the specific effects of this compound on different cell types.

Properties

Molecular Formula

C9H16O3

Molecular Weight

172.22 g/mol

IUPAC Name

ethyl 3-methyl-3-propan-2-yloxirane-2-carboxylate

InChI

InChI=1S/C9H16O3/c1-5-11-8(10)7-9(4,12-7)6(2)3/h6-7H,5H2,1-4H3

InChI Key

MOIVYHYTDXXANH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C(O1)(C)C(C)C

Origin of Product

United States

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